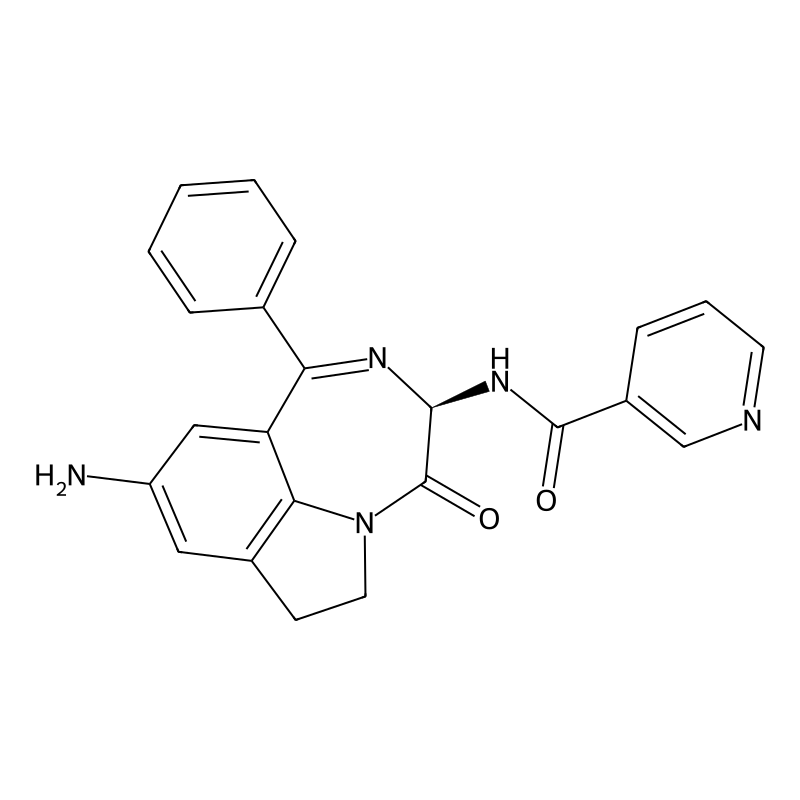

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide is a complex organic compound characterized by its unique diazatricyclo structure and various functional groups. Its molecular formula is and it features a pyridine carboxamide moiety linked to a diazatricyclo framework, which contributes to its biological activity and potential therapeutic applications . The compound's structure includes multiple rings and functional groups that enhance its interaction with biological targets.

CI-1044 inhibits PDE4 by binding to the enzyme's active site, preventing it from breaking down cyclic adenosine monophosphate (cAMP) []. cAMP is a crucial messenger molecule in cells, and its increased levels due to PDE4 inhibition can trigger various cellular responses, including modulation of inflammation.

The chemical reactivity of N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide is influenced by its functional groups. It can participate in various reactions such as:

- Amidation: The carboxamide group can react with amines to form new amides.

- Reduction: The ketone functionality can be reduced to an alcohol.

- Substitution reactions: The phenyl group may undergo electrophilic substitution due to its aromatic nature.

These reactions can be exploited for further modifications of the compound to enhance its biological properties or alter its pharmacokinetics.

This compound has shown significant biological activity, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibiting PARP can lead to increased efficacy of chemotherapeutic agents in cancer treatment by promoting cancer cell death when combined with DNA-damaging therapies . Additionally, it has been studied for potential neuroprotective effects in conditions such as stroke and neurodegenerative diseases .

The synthesis of N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide involves multi-step synthetic pathways typically including:

- Formation of the diazatricyclo core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the amino and carbonyl groups: These functionalities are usually incorporated via selective functionalization techniques.

- Final coupling with pyridine carboxamide: This step often involves coupling reactions where the diazatricyclo compound is linked to the pyridine moiety.

Such synthetic routes require careful control of reaction conditions to ensure high yield and purity of the final product.

The primary applications of N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide include:

- Cancer therapy: As a PARP inhibitor, it is being explored in combination therapies for various cancers.

- Neuroprotection: Potential use in treating conditions like ischemic stroke or neurodegenerative diseases due to its ability to modulate cellular stress responses.

Interaction studies have demonstrated that this compound binds effectively to the active site of PARP enzymes, inhibiting their activity and leading to enhanced apoptosis in cancer cells when used alongside traditional chemotherapy agents . Furthermore, studies suggest that it may interact with other cellular pathways involved in stress response and DNA repair mechanisms.

Several compounds share structural similarities with N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Olaparib | PARP inhibitor | Cancer treatment | First approved PARP inhibitor |

| Rucaparib | PARP inhibitor | Cancer treatment | Oral bioavailability |

| Niraparib | PARP inhibitor | Cancer treatment | Broad-spectrum activity against various cancers |

These compounds also serve as PARP inhibitors but differ in their specificity, potency, and pharmacokinetic profiles compared to N-[ (11R)-6-amino... ] compound . The unique diazatricyclo structure may confer distinct binding characteristics or side effect profiles that warrant further investigation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Hanton G, Sobry C, Daguès N, Provost JP, Le Net JL, Comby P, Chevalier S. Characterisation of the vascular and inflammatory lesions induced by the PDE4 inhibitor CI-1044 in the dog. Toxicol Lett. 2008 Jun 10;179(1):15-22. doi: 10.1016/j.toxlet.2008.03.009. Epub 2008 Mar 25. PubMed PMID: 18485625.

3: Ouagued M, Martin-Chouly CA, Brinchault G, Leportier-Comoy C, Depincé A, Bertrand C, Lagente V, Belleguic C, Pruniaux MP. The novel phosphodiesterase 4 inhibitor, CI-1044, inhibits LPS-induced TNF-alpha production in whole blood from COPD patients. Pulm Pharmacol Ther. 2005;18(1):49-54. Epub 2004 Nov 23. PubMed PMID: 15607127.